(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone
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Description
(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
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Biological Activity
The compound (4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈BrN₂O₃
- Molecular Weight : 396.25 g/mol
- IUPAC Name : this compound
This compound features a pyrazole ring substituted with bromine and methyl groups, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted that related pyrazole derivatives demonstrated moderate to good activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the bromine atom and the pyrazole moiety may enhance these effects by interacting with cellular targets involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : Some pyrazole derivatives exhibit antioxidant properties, reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of related pyrazole compounds:
Properties
IUPAC Name |
[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-14-20(22)15(2)24(23-14)12-18(25)13-27-19-10-8-17(9-11-19)21(26)16-6-4-3-5-7-16/h3-11,18,25H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLLZHICSMCZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.